REACTION_SMILES
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[CH3:28][C:29](=[O:30])[OH:31].[CH3:33][CH2:34][OH:35].[ClH:32].[OH:1][C:2]1=[C:8]([C:9]([O:10][CH2:11][CH3:12])=[O:13])[CH2:7][CH2:6][N:5]([S:14](=[O:15])(=[O:16])[c:17]2[cH:18][cH:19][c:20]([CH3:21])[cH:22][cH:23]2)[c:4]2[c:3]1[cH:27][cH:26][cH:25][cH:24]2.[S:36](=[O:37])(=[O:38])([OH:39])[OH:40]>>[O:1]=[C:2]1[c:3]2[c:4]([cH:24][cH:25][cH:26][cH:27]2)[N:5]([S:14](=[O:15])(=[O:16])[c:17]2[cH:18][cH:19][c:20]([CH3:21])[cH:22][cH:23]2)[CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCOC(=O)C1=C(O)c2ccccc2N(S(=O)(=O)c2ccc(C)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1=C(O)c2ccccc2N(S(=O)(=O)c2ccc(C)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)N2CCCC(=O)c3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |